molecular formula C15H27NO6 B12778605 (E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol CAS No. 80762-88-5

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B12778605
CAS No.: 80762-88-5
M. Wt: 317.38 g/mol
InChI Key: UTRNVHSDCSTXFY-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the but-2-enedioic acid moiety: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.

    Synthesis of the 1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol fragment: This step involves the reaction of 3-methylbut-2-enol with propan-2-ylamine under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium dichromate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.

Scientific Research Applications

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound with similar functional groups, used in organic synthesis.

    Acetoacetic acid ethyl ester: Another similar compound with applications in chemical synthesis.

Uniqueness

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

80762-88-5

Molecular Formula

C15H27NO6

Molecular Weight

317.38 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C11H23NO2.C4H4O4/c1-9(2)5-6-14-8-11(13)7-12-10(3)4;5-3(6)1-2-4(7)8/h5,10-13H,6-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

UTRNVHSDCSTXFY-WLHGVMLRSA-N

Isomeric SMILES

CC(C)NCC(COCC=C(C)C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(COCC=C(C)C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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